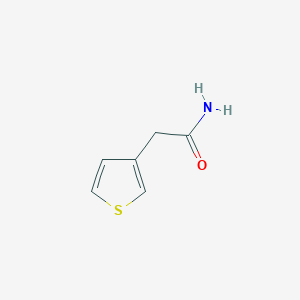

2-(Thiophen-3-yl)acetamide

Description

Academic Significance of 2-(Thiophen-3-yl)acetamide and Related Scaffolds

The thiophene (B33073) ring is a privileged pharmacophore in medicinal chemistry due to its diverse biological attributes. nih.gov Thiophene, a five-membered heterocyclic compound containing a sulfur atom, was first discovered in 1883 by Victor Meyer as a contaminant in benzene (B151609). numberanalytics.comnumberanalytics.com Its unique electronic properties make it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and materials. numberanalytics.com The benzene ring of a biologically active compound can often be replaced by a thiophene ring without loss of activity, a phenomenon observed in non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam, a thiophene analog of piroxicam. chemeurope.com

Thiophene-based amide derivatives, such as this compound, are of particular interest. Amide compounds containing a heteroatom have shown significant biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory properties. nih.gov The presence of the acetamide (B32628) group can facilitate further derivatization through reactions like nucleophilic substitution, allowing for the synthesis of a wide array of analogs with potentially enhanced biological activities. smolecule.com

Recent research has highlighted the potential of thiophene derivatives in various therapeutic areas. For instance, a series of 4-amide-thiophene-2-carboxyl derivatives were designed as potent antagonists for the P2Y14 receptor, a potential target for inflammatory bowel disease. acs.org Another study focused on the synthesis of thiophene derivatives as potent, orally bioavailable Ebola virus entry inhibitors. acs.org

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and showed moderate antioxidant and significant antimicrobial activities. nih.govacs.orgacs.orgnih.gov These findings underscore the academic significance of the 2-(thiophen-yl)acetamide scaffold as a versatile platform for the development of new therapeutic agents.

| Compound | Reported Biological Activity | Research Focus |

| Lornoxicam | Anti-inflammatory | NSAID |

| 4-Amide-thiophene-2-carboxyl derivatives | P2Y14 receptor antagonists | Inflammatory Bowel Disease |

| Thiophene derivatives | Ebola virus entry inhibitors | Antiviral |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Antioxidant, Antimicrobial | Therapeutic Agents |

Historical and Contemporary Perspectives on Thiophene-based Amide Chemistry in Research

The history of thiophene chemistry dates back to its discovery by Victor Meyer in 1883. numberanalytics.comnumberanalytics.com Initially considered an impurity in benzene, its unique properties soon established it as a significant compound in organic chemistry. numberanalytics.combritannica.com The classical synthesis of thiophenes involves the Paal–Knorr and Gewald reactions, though these methods often required harsh conditions. nih.gov

Historically, research on thiophene-based compounds has been driven by their applications in medicinal chemistry. Thiophene derivatives have been incorporated into numerous approved drugs across various pharmacological classes. nih.govajol.info

In contemporary research, the focus has shifted towards the development of more efficient and versatile synthetic methodologies for thiophene derivatives. Modern techniques like palladium-catalyzed cross-coupling reactions have enabled the synthesis of complex thiophene-based amides with high yields and functional group tolerance. mdpi.com

Current studies are exploring the diverse biological activities of thiophene amides. Research is active in areas such as:

Anticancer agents: Investigating the cytotoxicity of new thiophene derivatives against human cancer cell lines. ajol.info

Antimicrobial agents: Synthesizing and evaluating novel thiophene-based compounds for their activity against various bacterial and fungal strains. nih.govderpharmachemica.com

Enzyme inhibitors: Designing thiophene derivatives as inhibitors of specific enzymes involved in disease pathways. smolecule.comevitachem.com

A 2022 study detailed the synthesis and biological evaluation of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which demonstrated notable antioxidant and antimicrobial properties. nih.govacs.orgacs.orgnih.gov

Position of this compound within the Broader Field of Heterocyclic Chemical Biology

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the field of chemical biology. britannica.com They are integral components of many essential biomolecules and have diverse biological and medicinal properties. nih.gov

This compound belongs to the class of sulfur-containing heterocycles. The incorporation of a sulfur atom into the ring, as in thiophene, significantly influences the compound's physicochemical properties, such as its electronic distribution, lipophilicity, and metabolic stability. nih.gov These properties are crucial for the interaction of the molecule with biological targets.

Within heterocyclic chemical biology, this compound and its derivatives serve as valuable molecular probes and scaffolds for drug discovery. The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity. chemeurope.com This principle is widely applied in medicinal chemistry to optimize the properties of drug candidates.

The versatility of the thiophene amide scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR). By altering the substituents on the thiophene ring and the amide group, researchers can fine-tune the biological activity and pharmacokinetic properties of the compounds. acs.org For example, research on N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has shown its potential as a scaffold for developing new drugs targeting bacterial infections and cancer. evitachem.com

The study of compounds like 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide contributes to our understanding of how subtle changes in molecular structure can impact biological function. iucr.org

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMOZLUSTUEYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Thiophen 3 Yl Acetamide and Its Derivatives

Established Synthetic Routes to the 2-(Thiophen-3-yl)acetamide Scaffold

Established methods for the synthesis of this compound primarily rely on the formation of the amide bond from a suitable thiophene-3-yl precursor. These routes are often characterized by their reliability and scalability.

A common and direct method for the synthesis of this compound involves the N-acylation of an amine with a derivative of 2-(thiophen-3-yl)acetic acid. A prevalent two-step process begins with the activation of 2-(thiophen-2-yl)acetic acid by converting it into its more reactive acyl chloride derivative, 2-(thiophen-2-yl)acetyl chloride, using reagents like thionyl chloride. acs.orgnih.gov This activated intermediate is then reacted with an appropriate amine to form the desired amide. acs.orgnih.gov

For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is achieved by reacting 2-(thiophen-2-yl)acetyl chloride with 2-aminothiophene-3-carbonitrile in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). acs.orgnih.gov This method is favored for its straightforward procedure and the ease of product separation from the reaction mixture. acs.orgnih.gov

Alternatively, direct amidation of carboxylic acids without the need for an activating agent offers a more atom-economical approach. One such method employs tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as a catalyst to facilitate the direct condensation of a carboxylic acid and an amine. For example, N-benzyl-2-(thiophen-3-yl)acetamide can be synthesized from 2-(thiophen-3-yl)acetic acid and benzylamine in the presence of B(OCH₂CF₃)₃ in acetonitrile at elevated temperatures. acs.org

| Amine | Acylating Agent | Catalyst/Reagent | Solvent | Temperature | Product | Yield |

| Benzylamine | 2-(Thiophen-3-yl)acetic acid | B(OCH₂CF₃)₃ | MeCN | 80 °C | N-Benzyl-2-(thiophen-3-yl)acetamide | 91% acs.org |

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine | THF | Room Temp | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 58% nih.gov |

Multi-step syntheses provide access to this compound from more readily available starting materials. A common precursor is 2-(thiophen-3-yl)acetic acid, which itself can be synthesized through various routes. One approach involves the hydrolysis of 2-thiophene acetonitrile. google.com Another method starts from 2-thiophene ethanol, which is oxidized to 2-thiopheneacetic acid. google.com A patent describes a method starting from thiophene (B33073), which undergoes chlorination, iodination, and condensation with diethyl malonate, followed by hydrolysis and decarboxylation to yield 2-thiopheneacetic acid. google.com

Once 2-(thiophen-3-yl)acetic acid is obtained, it can be converted to the corresponding acetamide (B32628). This typically involves the two-step procedure mentioned previously: activation to the acyl chloride followed by amidation. acs.orgnih.gov

Another multi-step approach could involve the synthesis of thiophene-3-acetonitrile as a key intermediate. This nitrile can then be hydrolyzed under controlled conditions to afford this compound. The synthesis of acetamide from acetonitrile can be achieved by reacting it with ammonia water in the presence of a copper chloride catalyst at high temperatures. guidechem.com

A three-step synthesis of thiophene-substituted NH-pyrazoles from chalcone analogues has been reported, which involves the addition of bromine, conversion of the resulting dibromides into β-diketones, and subsequent ring closure. researchgate.net While not directly yielding this compound, this demonstrates a multi-step approach to complex thiophene-containing structures.

Functional group interconversions are crucial for creating derivatives of this compound, allowing for the exploration of structure-activity relationships. A primary example is the conversion of a carboxylic acid to an amide, as detailed in the N-acylation strategies. acs.orgnih.govacs.org

Another key interconversion is the transformation of an azide to an amide. The reaction of thioacetic acid with an azide can yield the corresponding acetamide. nih.gov This method has been explored for imidazole-containing substrates and could potentially be applied to thiophene derivatives. nih.gov

Furthermore, the acetamide functional group itself can undergo further reactions. For instance, N-acylation of amides can lead to the formation of imides. semanticscholar.org This transformation can be achieved using an acyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA). semanticscholar.org

The thiophene ring also offers opportunities for functional group interconversion. For example, a bromo-substituted thiophene can be a versatile handle for introducing various substituents via cross-coupling reactions, which will be discussed in a later section.

Advanced Synthetic Approaches to Thiophene-Acetamide Analogs

To access a wider range of structurally diverse thiophene-acetamide analogs, more advanced synthetic methodologies are employed. These often involve the use of transition metal catalysts and the strategic application of nucleophilic substitution reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been extensively used for the functionalization of thiophene rings. This reaction typically involves the coupling of a thiophene-boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

This methodology can be applied to synthesize precursors for thiophene-acetamide analogs. For example, 5-aryl-thiophenes bearing a sulfonamide moiety have been synthesized via a Suzuki cross-coupling reaction between 5-bromothiophene-2-sulfonamide and various aryl boronic acids. doaj.org A similar strategy could be envisioned for the synthesis of 5-aryl-2-(thiophen-3-yl)acetamide derivatives by coupling a suitably protected 5-bromo-2-(thiophen-3-yl)acetamide with an aryl boronic acid.

The synthesis of 5-(pyrrol-2-yl)-1H-indazoles and 5-(thiophen-2-yl)-1H-indazoles has been achieved through Suzuki cross-coupling, demonstrating the utility of this reaction in linking different heterocyclic systems. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and need to be optimized for each specific substrate pair. ntnu.no

The regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives has been accomplished via Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids. nih.gov This highlights the ability to selectively functionalize specific positions on the thiophene ring.

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 5-Arylthiophene-2-sulfonamides |

| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 5-(Thiophen-2-yl)-1H-indazole |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 2-(Bromomethyl)-5-aryl-thiophenes |

Nucleophilic substitution reactions on the thiophene ring or on side chains attached to it provide another avenue for introducing complexity into thiophene-acetamide analogs. Aromatic nucleophilic substitution (SₙAr) on thiophene rings is a well-documented process, particularly when the ring is activated by electron-withdrawing groups. researchgate.netnih.gov For instance, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine proceeds via an SₙAr mechanism to yield the corresponding substituted thiophene. nih.gov This type of reaction could be used to introduce amine substituents onto a pre-existing thiophene-acetamide scaffold.

Nucleophilic substitution can also occur on side chains. The synthesis of 2,4-disubstituted thiophenes can be achieved from 4-en-1-yn-3-yl acetates through a sequential allylic nucleophilic substitution with potassium thioacetate (KSAc), followed by a base-promoted thiocyclization. mdpi.com

Furthermore, the conversion of a carboxylic acid to an acetamide via an acyl chloride intermediate is a classic example of a nucleophilic acyl substitution reaction. acs.orgnih.gov

Multicomponent Reaction Approaches for Heterocyclic Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all the initial substrates. nih.gov These reactions are prized for their atom economy, reduction of waste, and operational simplicity. For the synthesis of thiophene derivatives, MCRs provide a powerful tool for creating molecular diversity.

One of the most notable MCRs for thiophene synthesis is the Gewald reaction. nih.govderpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. derpharmachemica.compharmaguideline.com Modifications of this approach can be envisioned to produce precursors to this compound. For instance, by carefully selecting starting materials, it is possible to introduce a substituent at the 3-position that can be later converted to the acetamide side chain.

Recent advancements have expanded the scope of MCRs for thiophene synthesis. Hossaini et al. developed a one-pot, solvent-free method involving the reaction of ammonium thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones. nih.gov Another approach by Moghaddam and colleagues utilizes the reaction of β-ketodithioesters, α-haloketones, and cyclohexylisocyanide in an aqueous medium. nih.gov While these methods provide general access to substituted thiophenes, their application to the specific synthesis of 3-yl-acetamide derivatives requires strategic selection of starting materials where the R3 position (as shown in the table below) can be functionalized appropriately.

| Reaction Name/Type | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur, Base | 2-Aminothiophenes | derpharmachemica.compharmaguideline.com |

| Hossaini et al. MCR | Ammonium thiocyanate, Acyl chloride, α-Halo carbonyl, Enaminone | Polysubstituted Thiophenes | nih.gov |

| Moghaddam et al. MCR | β-Ketodithioester, α-Haloketone, Cyclohexylisocyanide | Substituted Thiophenes | nih.gov |

| Domino Method (Adib et al.) | Aldehyde, Activated Methylene (B1212753) Halide, Elemental Sulfur, 1,3-Dicarbonyl Compound | Polycyclic Thiophenes | nih.gov |

Hetero-cyclization Reactions Incorporating the Thiophene-Acetamide Moiety

Hetero-cyclization reactions are fundamental to the synthesis of thiophenes. These methods often involve the formation of the thiophene ring from an acyclic precursor containing a sulfur atom. Such strategies can offer excellent control over the substitution pattern, which is crucial for the synthesis of 3-substituted thiophenes. mdpi.comresearchgate.net

A prominent strategy involves the cyclization of functionalized alkynes that bear a sulfur-containing nucleophile. mdpi.comresearchgate.net These reactions can be promoted by bases or catalyzed by transition metals, such as palladium. For example, the PdI₂/KI-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a regiospecific route to substituted thiophenes. mdpi.com The regiochemical outcome is precisely controlled by the structure of the starting alkyne, allowing for the specific placement of substituents at desired positions on the thiophene ring.

Another important hetero-cyclization approach is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.compharmaguideline.com By starting with a suitably substituted 1,4-dicarbonyl compound, one can construct a thiophene ring with a precursor to the acetamide group at the 3-position.

Furthermore, the final acetamide moiety can be introduced onto a pre-formed aminothiophene ring through an N-acylation reaction. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid (in the form of its acetyl chloride). nih.gov This two-step process, involving the activation of a carboxylic acid and subsequent reaction with an aminothiophene, represents a key transformation for elaborating the thiophene-acetamide scaffold. nih.gov

| Strategy | Precursor Type | Key Reagents/Catalysts | Key Feature | Reference |

|---|---|---|---|---|

| Alkyne Cyclization | S-containing alkyne substrates | Base or Metal Catalyst (e.g., PdI₂) | High regioselectivity | mdpi.comresearchgate.net |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Direct cyclization to thiophene core | derpharmachemica.compharmaguideline.com |

| N-Acylation | Aminothiophene, Carboxylic acid | Activating agent (e.g., SOCl₂) | Incorporation of the acetamide moiety | nih.gov |

Mechanistic Insights into Synthetic Transformations

Understanding the mechanisms behind the synthesis of this compound is critical for optimizing reaction conditions and controlling product outcomes. Key considerations include regioselectivity, the influence of kinetics versus thermodynamics, and the inherent reactivity of the thiophene ring.

Regioselectivity and Stereoselectivity Considerations

Regioselectivity is a paramount concern in the synthesis of this compound, as functionalization must be directed specifically to the C3 position of the thiophene ring. The inherent electronic properties of thiophene favor electrophilic substitution at the C2 (or C5) position, making direct substitution at C3 challenging. uoanbar.edu.iqresearchgate.net Therefore, synthetic strategies must be employed that override this natural preference.

Cyclization reactions of acyclic precursors, such as S-containing alkynes, are particularly powerful in this regard as they offer a high degree of regiochemical control. mdpi.com The substitution pattern of the final thiophene product is dictated by the structure of the linear precursor, allowing for a predictable and regiospecific synthesis. For instance, a 5-exo-dig cyclization mechanism ensures that the substituents on the alkyne are transferred to specific positions on the resulting thiophene ring. mdpi.com

Stereoselectivity is generally not a factor in the synthesis of the aromatic thiophene ring itself. However, it can become relevant when chiral centers are present in the side chains of more complex derivatives of this compound. In such cases, asymmetric synthesis methods would be required to control the stereochemical outcome. wikipedia.org

Reaction Kinetics and Thermodynamic Control of Synthesis

The principles of kinetic and thermodynamic control dictate the product distribution in reactions with competing pathways. wikipedia.org A reaction under kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), whereas a reaction under thermodynamic control favors the most stable product. wikipedia.org

In the context of thiophene synthesis, these concepts can be relevant in electrophilic substitution reactions. The preference for C2 substitution is a result of the intermediate carbocation being more stable and thus formed more quickly (kinetic control). To achieve C3 substitution, reaction conditions might be manipulated to favor a different pathway. However, it is often more synthetically viable to use methods like directed ortho-metalation or cyclization strategies that avoid the issue of competing electrophilic substitution sites altogether.

In asymmetric synthesis of derivatives, the distinction is crucial. As enantiomers have the same Gibbs free energy, any process that produces an enantiomeric excess must be, at least in part, under kinetic control. wikipedia.org

Reactivity of the Thiophene Ring Towards Electrophilic Substitution

The thiophene ring is classified as an electron-rich aromatic heterocycle, which makes it more reactive towards electrophilic substitution than benzene (B151609). uoanbar.edu.iqe-bookshelf.de The sulfur atom, with its lone pair of electrons, participates in the aromatic π-system, increasing the electron density of the ring and activating it towards attack by electrophiles. nih.gov

The reactivity order among common five-membered heterocycles is generally pyrrole > furan (B31954) > thiophene > benzene. uoanbar.edu.iqresearchgate.net Although thiophene is the most aromatic and stable of these heterocycles (excluding benzene), it is still highly susceptible to electrophilic attack. uoanbar.edu.iq

The mechanism of electrophilic substitution involves the attack of an electrophile on the π-system of the ring to form a positively charged intermediate known as a sigma complex or arenium ion. This intermediate then loses a proton to restore aromaticity. researchgate.net Attack at the C2 (α) position is strongly favored over the C3 (β) position because the resulting carbocation is more stable. onlineorganicchemistrytutor.com The positive charge in the C2-attack intermediate can be delocalized over three atoms (including the sulfur atom), whereas the C3-attack intermediate only allows for delocalization over two carbon atoms. uoanbar.edu.iqonlineorganicchemistrytutor.com This superior charge delocalization lowers the activation energy for C2 substitution, making it the kinetically preferred pathway. uoanbar.edu.iq

Advanced Structural Elucidation and Solid State Characteristics of 2 Thiophen 3 Yl Acetamide

Single Crystal X-ray Diffraction Analysis

A complete single-crystal X-ray diffraction analysis for 2-(Thiophen-3-yl)acetamide has not been reported in publicly accessible literature. Consequently, specific details regarding its crystallographic parameters, molecular conformation, and supramolecular assembly are not available. Research in this area has been concentrated on derivatives, which, while sharing the this compound core, possess different solid-state characteristics due to the influence of additional functional groups.

Comprehensive Spectroscopic Characterization

While a dedicated publication detailing a full spectroscopic characterization of this compound is not available, expected spectral features can be inferred from the analysis of closely related thiophene-acetamide derivatives. vulcanchem.comvulcanchem.com The data presented in the following tables are hypothetical and based on these related structures, intended to provide an estimation of the expected spectral values.

Interactive Data Tables

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30 | Multiplet | 1H | Thiophene (B33073) Ring Proton |

| ~ 7.10 | Multiplet | 2H | Thiophene Ring Protons |

| ~ 5.5-7.0 | Broad Singlet | 2H | -NH₂ (Amide) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 172 | C=O (Amide Carbonyl) |

| ~ 135 | Thiophene Ring Carbon (C-S) |

| ~ 128 | Thiophene Ring Carbon |

| ~ 126 | Thiophene Ring Carbon |

| ~ 123 | Thiophene Ring Carbon |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350, 3180 | N-H Stretch | Primary Amide |

| ~ 3100 | C-H Stretch | Aromatic (Thiophene) |

| ~ 2920 | C-H Stretch | Aliphatic (-CH₂-) |

| ~ 1660 | C=O Stretch (Amide I) | Primary Amide |

| ~ 1620 | N-H Bend (Amide II) | Primary Amide |

| ~ 1420 | C-C Stretch | Aromatic Ring |

| ~ 680 | C-S Stretch | Thiophene Ring |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. The primary amide group gives rise to distinct N-H stretching vibrations, typically observed in the 3500-3300 cm⁻¹ region. researchgate.net A strong absorption band corresponding to the C=O (amide I) stretching vibration is a prominent feature, generally appearing between 1690 and 1640 cm⁻¹. libretexts.org

The methylene (B1212753) group (CH₂) adjacent to the thiophene ring and carbonyl group exhibits symmetric and asymmetric stretching vibrations, which are typically found around 2926 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric). spcmc.ac.in Vibrations associated with the thiophene ring, including C-H and C=C stretching, occur in the aromatic region. Specifically, aromatic C-H stretching is expected between 3100-3000 cm⁻¹. libretexts.org The C-S stretching modes of the thiophene ring are generally weaker and appear at lower wavenumbers. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3500 - 3300 | Amide |

| Aromatic C-H Stretch | 3100 - 3000 | Thiophene Ring |

| Asymmetric CH₂ Stretch | ~2926 | Alkyl |

| Symmetric CH₂ Stretch | ~2855 | Alkyl |

| C=O Stretch (Amide I) | 1690 - 1640 | Amide |

| C=C Stretch | 1600 - 1400 | Thiophene Ring |

| C-S Stretch | 760 - 650 | Thiophene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of this compound, the protons on the thiophene ring typically appear as multiplets in the aromatic region, generally between δ 7.0 and 7.5 ppm. amazonaws.com The specific chemical shifts and coupling patterns depend on their positions on the 3-substituted ring. The methylene (-CH₂-) protons of the acetamide (B32628) side chain are expected to produce a singlet peak around δ 3.5-4.2 ppm. amazonaws.com The two protons of the primary amide (-NH₂) group will also produce a signal, which can be a broad singlet.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the carbonyl group (C=O) is typically observed in the range of δ 170-172 ppm. rsc.org The carbons of the thiophene ring resonate in the aromatic region, approximately between δ 125 and 148 ppm. rsc.org The methylene carbon (-CH₂-) signal is expected to appear further upfield.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Thiophene-H | 7.0 - 7.5 (m) |

| ¹H | -CH₂- | 3.5 - 4.2 (s) |

| ¹H | -NH₂ | 5.5 - 8.0 (br s) |

| ¹³C | C=O | 170 - 172 |

| ¹³C | Thiophene-C | 125 - 148 |

| ¹³C | -CH₂- | ~35 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from the promotion of electrons from lower to higher energy orbitals. cutm.ac.in The thiophene ring and the carbonyl group of the amide are the primary chromophores.

Two main types of electronic transitions are expected: π→π* and n→π. The π→π transitions, involving the conjugated π-system of the thiophene ring, are typically high-intensity absorptions. cutm.ac.in A lower energy, and thus longer wavelength, n→π* transition is associated with the promotion of a non-bonding electron from the oxygen or nitrogen atom of the amide group to an anti-bonding π* orbital. ubbcluj.ro For related polythiophene structures, an absorption band around 285-286 nm is attributed to the n→π* transition, while a stronger absorption at longer wavelengths (e.g., >380 nm) corresponds to the π→π* transition of the conjugated system. humg.edu.vn

| Transition Type | Typical λₘₐₓ (nm) | Associated Chromophore |

|---|---|---|

| π→π | ~230-260 | Thiophene Ring |

| n→π | ~280-300 | Amide Carbonyl |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides information on molecular vibrations that are complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound serves as a unique vibrational fingerprint. Key Raman-active modes include the symmetric stretching of the thiophene ring C=C bonds and C-S bonds. For similar thiophene-containing molecules, C-S stretching modes have been assigned in the Raman spectrum. researchgate.net In related acetamide structures, various internal modes and lattice modes have been identified, with two structural phase transitions observed under pressure at 0.9 and 3.2 GPa. rsc.org For a related compound, 2-Thiophene Carbohydrazide, NH₂ wagging and twisting modes were observed via FT-Raman at 483 and 597 cm⁻¹, respectively. jetir.org

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Ring Breathing | ~1000 - 1070 | Thiophene Ring |

| C=C Stretch | ~1300 - 1500 | Thiophene Ring |

| N-H Bending | ~690 - 1230 | Amide |

| NH₂ Wagging/Twisting | ~480 - 600 | Amide |

Hirshfeld Surface Analysis and Quantitative Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing crucial insights into crystal packing.

Fingerprint Plots for Dominant Intermolecular Interactions (e.g., H···H, C···H, S···H, N···H, O···H)

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different intermolecular contacts. For a structurally analogous compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the analysis revealed the most significant contributions to the Hirshfeld surface. researchgate.netnih.gov The dominant interactions are H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%). researchgate.netnih.gov

The H···H contacts typically appear as a large, diffuse region in the fingerprint plot. The C···H contacts, often indicative of C-H···π interactions, present as characteristic "wings" in the plot. iucr.org The O···H and N···H contacts, corresponding to hydrogen bonds, are visible as sharp, distinct spikes, indicating their specificity and directionality. iucr.org The S···H contacts are also a major contributor, highlighting the role of the sulfur heteroatom in the crystal packing.

| Interaction Type | Contribution (%) | Fingerprint Plot Feature |

|---|---|---|

| H···H | 21 | Large, diffuse region |

| C···H | 20 | Prominent "wings" |

| S···H | 19 | Significant contact area |

| N···H | 14 | Sharp spikes |

| O···H | 12 | Sharp spikes |

| Data based on the structurally similar compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. researchgate.netnih.gov |

Visualization of Molecular Surfaces and Interaction Regions

The Hirshfeld surface itself, typically mapped with properties like d_norm (normalized contact distance), provides a visual representation of intermolecular interactions. The d_norm surface displays areas of close intermolecular contact as red regions, contacts around the van der Waals separation as white, and longer contacts as blue. researchgate.net

For this compound, the most intense red spots on the d_norm surface would correspond to the N-H···O hydrogen bonds formed by the amide groups, which are the strongest intermolecular interactions. iucr.org These interactions are critical in forming the primary structural motifs in the crystal. Weaker C-H···O or C-H···S interactions would appear as lighter red or orange spots. The visualization confirms the quantitative data from the fingerprint plots, illustrating how the individual molecules assemble into a stable, three-dimensional crystal lattice. nih.gov

Computational Chemistry and Quantum Chemical Investigations of 2 Thiophen 3 Yl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.org These methods are used to determine the ground-state electronic energy and density of a molecule, from which a wide array of chemical properties and reactivity descriptors can be derived. researchgate.net For thiophene-containing compounds, DFT has been successfully applied to understand their electronic properties, chemical reactivity, and potential interactions. acs.orgnih.gov Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which has proven effective for obtaining reliable molecular structures and analyzing reactivity. acs.orgnih.govvulcanchem.com

Ground State Geometry Optimization and Energetic Profiles

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates. molpro.net This process identifies the equilibrium structure, which corresponds to a local minimum on the potential energy surface. uni-muenchen.deresearchgate.net

For 2-(Thiophen-3-yl)acetamide, the optimization process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. Studies on structurally similar thiophene-acetamide derivatives suggest that the molecule is likely non-planar. nih.govvulcanchem.com Specifically, the dihedral angle between the plane of the thiophene (B33073) ring and the acetamide (B32628) group is a critical parameter. In one analogous compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the dihedral angle between the two thiophene rings was found to be 74.27(10)°. nih.gov For another, N-[3-(hydroxymethyl)phenyl]-2-(thiophen-3-yl)acetamide, DFT studies predict dihedral angles of 60–75° between the aromatic systems. vulcanchem.com These findings suggest that this compound likely adopts a conformation where the thiophene and acetamide moieties are significantly twisted relative to each other.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. vulcanchem.commdpi.com Conversely, a small gap indicates a molecule is more reactive. mdpi.com

While specific data for this compound is not available, studies on related derivatives provide insight. For instance, DFT calculations predicted a HOMO-LUMO gap of approximately 4.2 eV for N-[3-(hydroxymethyl)phenyl]-2-(thiophen-3-yl)acetamide, indicating significant kinetic stability. vulcanchem.com Another derivative, N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, was predicted to have a gap of around 4.5 eV. vulcanchem.com Based on these analogues, this compound is expected to possess a relatively large HOMO-LUMO gap, suggesting it is a kinetically stable molecule.

| Analogous Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-[3-(hydroxymethyl)phenyl]-2-(thiophen-3-yl)acetamide | Not Specified | Not Specified | ~4.2 | vulcanchem.com |

| N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide | Not Specified | Not Specified | ~4.5 | vulcanchem.com |

| 2-Amino-N-(3-methyl-thiophen-2-ylmethyl)-acetamide | Not Specified | Not Specified | 4.8 | vulcanchem.com |

Fukui Function Analysis for Chemical Reactivity and Selectivity

Fukui function (FF) analysis is a method rooted in DFT used to identify the most reactive sites within a molecule. acs.org It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, thus predicting sites for electrophilic and nucleophilic attack. acs.orgnih.gov This allows for a detailed understanding of chemical selectivity.

For a given atom in a molecule, the Fukui function helps distinguish its susceptibility to:

Nucleophilic attack (where the atom accepts electrons), identified by the function f+.

Electrophilic attack (where the atom donates electrons), identified by the function f−.

Radical attack , identified by the function f0.

In studies of analogous thiophene-acetamide compounds, Fukui analysis has been used to pinpoint reactive centers. For N-[3-(hydroxymethyl)phenyl]-2-(thiophen-3-yl)acetamide, calculations suggested that the C4 position on the thiophene ring and the carbonyl carbon of the acetamide group are the primary electrophilic sites. vulcanchem.com In another derivative, the thiophene sulfur and acetamide oxygen were identified as potential nucleophilic sites. vulcanchem.com Applying this logic to this compound, it is probable that the oxygen and sulfur atoms would be susceptible to electrophilic attack, while certain carbon atoms in the thiophene ring and the carbonyl carbon would be prone to nucleophilic attack.

Global and Local Reactivity Descriptors

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(IP + EA) / 2).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ² / 2η). vulcanchem.com

These parameters have been calculated for various thiophene-acetamide derivatives, providing a framework for estimating the reactivity of this compound. acs.orgvulcanchem.comvulcanchem.com For example, the electrophilicity index for N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide was calculated to be ~1.8 eV. vulcanchem.com

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | 6.97 |

| Electron Affinity | EA | -ELUMO | 1.55 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.71 |

| Chemical Potential | μ | -(IP + EA) / 2 | -4.26 |

| Electrophilicity Index | ω | μ² / 2η | 3.35 |

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. tandfonline.comtandfonline.com It maps the electrostatic potential onto the electron density surface of the molecule, using a color scale to indicate different charge regions. jcsp.org.pk

The color-coding is standard:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. researchgate.netmdpi.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. researchgate.netmdpi.com

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the ESP map is expected to show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the amide. mdpi.com These areas represent the primary sites for interaction with electrophiles. The most positive potential (blue) would likely be located around the amide hydrogen (N-H) and some of the hydrogen atoms on the thiophene ring, indicating these are the most probable sites for nucleophilic attack.

Electron Localization Function (ELF) Analysis for Bonding Characterization

The Electron Localization Function (ELF) is a quantum chemical method used to visualize and analyze the nature of chemical bonds in molecules. tandfonline.comjussieu.fr It provides a measure of the probability of finding an electron pair in a given region of space. ELF values range from 0 to 1, where high values (close to 1) correspond to regions with highly localized electrons, such as covalent bonds, lone pairs, and atomic cores. jussieu.fr

An ELF analysis of this compound would provide a detailed map of its chemical bonding. tandfonline.com The results would be expected to show:

High ELF values in regions corresponding to the covalent bonds (C-C, C-H, C-S, C-N, and C=O), confirming their covalent character.

Distinct localization basins corresponding to the lone pair electrons on the sulfur, oxygen, and nitrogen atoms.

Regions of low ELF values separating these basins, indicating areas of electron delocalization or the boundaries between atomic shells.

This analysis helps in characterizing the bonding within the molecule, distinguishing between different types of bonds and identifying the spatial arrangement of non-bonding electrons, which is fundamental to understanding the molecule's structure and reactivity. tandfonline.comjussieu.fr

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for modern optoelectronic and photonic technologies. The prediction of NLO properties using computational methods, particularly Density Functional Theory (DFT), has become a standard practice. These calculations can determine key parameters such as polarizability and hyperpolarizability, which indicate a molecule's potential for NLO applications. dntb.gov.ua

Detailed Research Findings: Computational studies on heterocyclic compounds structurally related to this compound have demonstrated their significant NLO potential. For instance, DFT calculations on pyrazole-thiophene amide derivatives have been used to investigate their electronic structure and compute NLO properties. mdpi.com In such studies, the first hyperpolarizability (β), a measure of the second-order NLO response, is a key calculated parameter. mdpi.com Research on other heterocyclic systems, like 1,2,4-triazole (B32235) derivatives, shows that molecules with significant charge transfer characteristics often exhibit large hyperpolarizability values, marking them as promising candidates for NLO materials. dntb.gov.ua For thiophene-based systems, studies on thieno[2,3-b]thiophene (B1266192) azo dyes have revealed high values for third-order non-linear susceptibility, suggesting their suitability as NLO elements. researchgate.net While specific calculations for this compound are not extensively published, the findings for analogous structures suggest that the combination of the electron-rich thiophene ring and the acetamide group could lead to interesting NLO characteristics.

Table 1: Predicted NLO Properties for a Structurally Related Triazole Derivative (Compound 7c)

| Property | Calculated Value | Significance |

|---|---|---|

| Linear Polarizability (α) | 4.195 x 10⁻²³ esu | Indicates the molecule's ability to be polarized by an electric field. |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu | Measures the second-order NLO response, crucial for applications like frequency doubling. dntb.gov.ua |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu | Measures the third-order NLO response, relevant for optical switching. dntb.gov.ua |

| HOMO-LUMO Energy Gap (ΔE) | 4.618 eV | A smaller energy gap is often correlated with higher polarizability and NLO activity. dntb.gov.ua |

Data derived from a DFT study on a novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide. dntb.gov.ua

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are instrumental in drug discovery, allowing for the visualization and prediction of how a ligand like this compound might interact with a biological target.

Molecular Docking Studies for Protein-Ligand Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules to the active site of a protein.

Detailed Research Findings: Docking studies on compounds analogous to this compound have provided insights into their potential as enzyme inhibitors. For example, N-benzylacetamide derivatives have been docked with γ-aminobutyrate-aminotransferase (GABA-AT), a target for anticonvulsant agents, to predict their binding affinity. researchgate.net In studies of other thiophene-containing heterocycles, such as 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, molecular docking was used to understand their interaction with bacterial enzymes like nicotinate (B505614) mononucleotide adenylyltransferase. asianpubs.org These simulations identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in a study of a cycloheptathiophene derivative, docking suggested that its binding within the protein cavity was enhanced by both hydrophobic interactions and hydrogen bonds. cardiff.ac.uk

Table 2: Example of Molecular Docking Results for an Analogous Thiophene Compound

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| γ-aminobutyrate-aminotransferase (GABA-AT) | N-benzylacetamide derivative | Not specified | Interactions with active site residues |

| Nicotinate Mononucleotide Adenylyltransferase | 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine | Not specified | Interactions with protein residues shown as sticks |

| Telomerase Allosteric Site | Compound 36b (a thiophene derivative) | Not specified | Interaction within the allosteric binding site |

This table compiles examples from docking studies on various thiophene-acetamide analogs to illustrate the type of data generated. researchgate.netasianpubs.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug design, MD simulations can assess the stability of a predicted protein-ligand complex from a docking study and provide a more detailed picture of the binding interactions.

Detailed Research Findings: MD simulations are crucial for validating docking poses. For a potent telomerase inhibitor containing a thiophene ring, an MD simulation was performed to evaluate the stability of its complex with the enzyme. mdpi.com The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD value indicates that the complex remains in a consistent conformation. mdpi.com For example, a simulation of a thiophene-acetamide derivative showed that the RMSD of the protein's heavy atoms stabilized between 3 and 5 Å, and the ligand's RMSD also remained stable, confirming a stable binding pose over the simulation timescale. mdpi.com Such simulations provide insights into how the ligand and receptor adapt to each other and maintain key interactions. vulcanchem.com

Table 3: Typical Output from a Molecular Dynamics Simulation Study

| System | Simulation Time | RMSD of Protein | RMSD of Ligand | Stability Assessment |

|---|---|---|---|---|

| Telomerase-Inhibitor Complex | Not specified | Stabilized between 3-5 Å | Stable | The complex is stable over the simulation time. mdpi.com |

| P2Y₁₄ Receptor-Ligand Complex | 100 ns | < 2.0 Å (after equilibration) | Stable | The thiophene group maintains stable hydrophobic contacts. vulcanchem.com |

This table summarizes findings from MD simulations on thiophene-containing bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Derivations

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. slideshare.net

Correlation of Electronic and Steric Parameters with Biological Activity Profiles

QSAR models often use electronic parameters (like Hammett constants or atomic charges) and steric parameters (like Taft's constant) to quantify the physicochemical properties of a series of compounds. These parameters are then correlated with their measured biological activities using statistical methods like multiple linear regression (MLR). nih.gov

Detailed Research Findings: QSAR studies have been successfully applied to series of thiophene-containing compounds. For a series of thienopyrimidine derivatives, a QSAR analysis revealed that electronic, steric, and lipophilic parameters had a good correlation with their antibacterial activity. researchgate.net The quality of a QSAR model is judged by statistical values like the correlation coefficient (r²), which should be high (typically > 0.6). nih.gov For example, a QSAR study on N-benzylacetamide derivatives as anticonvulsant agents used a Genetic Function Algorithm (GFA) to develop models with high statistical quality (r² ranged from 0.823 to 0.893), indicating a strong correlation. researchgate.net The resulting equations can suggest that properties like molecular mass and linearity are important for the activity of the studied compounds. researchgate.net

Table 4: Example of a Generic QSAR Equation and Statistical Parameters

| QSAR Equation | r² | F-value | Interpretation |

|---|---|---|---|

| Log(Activity) = k₁ (Electronic) + k₂ (Steric) + C | 0.85 | 37.0 | A statistically significant model where electronic and steric parameters explain 85% of the variance in biological activity. researchgate.net |

This table represents a typical outcome from a QSAR study, based on findings for N-benzylacetamide derivatives. researchgate.net

Computational Prediction of Bioisosteric Replacements for the Thiophene Ring

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Computational methods can predict or evaluate potential bioisosteric replacements for a core scaffold like the thiophene ring to optimize a molecule's properties.

Detailed Research Findings: The thiophene ring is a well-known pharmacophore and is often considered a bioisosteric replacement for the phenyl ring in drug design. nih.gov Computational studies can explore replacing the thiophene in this compound with other five-membered heterocycles like furan (B31954) or pyrrole. vulcanchem.com Such replacements can modulate key properties like solubility, metabolic stability, and receptor binding affinity. For instance, in the development of influenza virus inhibitors, a simpler benzene (B151609) ring was shown to be a suitable replacement for a more complex cycloheptathiophene core, maintaining good inhibitory activity. cardiff.ac.uk These computational predictions guide synthetic chemists in prioritizing which new analogs to synthesize and test.

Table 5: Potential Bioisosteric Replacements for the Thiophene Ring

| Original Ring | Potential Bioisostere | Predicted Effect | Rationale |

|---|---|---|---|

| Thiophene | Phenyl | Maintain or alter activity | Classical bioisostere, alters electronic and steric profile. nih.gov |

| Thiophene | Furan | Modulate solubility/polarity | Oxygen is more electronegative than sulfur. vulcanchem.com |

| Thiophene | Pyrrole | Introduce H-bond donor | The N-H group can act as a hydrogen bond donor. vulcanchem.com |

| Thiophene | Benzothiazole (B30560) | Alter activity profile | Evaluated as a replacement in anti-influenza agents. cardiff.ac.uk |

This table lists common bioisosteric replacements for the thiophene ring as suggested by medicinal chemistry principles and computational studies.

Mechanistic Basis of Biological Interactions and Target Modulation for 2 Thiophen 3 Yl Acetamide Scaffolds

Elucidation of Molecular Targets and Pathways

Derivatives of the 2-(thiophen-3-yl)acetamide scaffold have been shown to interact with a range of molecular targets, including enzymes and receptors, thereby modulating critical signaling pathways. These interactions are fundamental to their observed biological effects.

The this compound framework is a key component in the design of various enzyme inhibitors. The thiophene (B33073) moiety often plays a crucial role in binding to the active sites of these enzymes.

Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in DNA biosynthesis, and its inhibition can lead to cell death, making it a key target in cancer therapy. nih.gov While direct inhibitors based on the this compound core are not extensively documented, related structures containing thiophene and acetamide (B32628) linkers have shown significant activity. For instance, a thiazole (B1198619) derivative, 2-{4-hydroxy-2-[(2-hydroxybenzylidene)hydrazono]-2,5-dihydrothiazol-5-yl}-N-(3-trifluoromethylphenyl)acetamide, was identified as a mixed-type inhibitor of human thymidylate synthase (hTS) with a Ki of 1.3 μM. acs.org X-ray crystallography revealed that this compound binds to the inactive conformation of the enzyme. acs.org Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives, which incorporate a thiophene ring, have been developed as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase (DHFR). acs.org Specifically, the 6-ethyl substituted compound 2 in the study demonstrated excellent dual inhibition of human TS (IC₅₀ = 54 nM) and human DHFR (IC₅₀ = 19 nM). acs.org

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a prime target for anti-tuberculosis drug development. acs.orgnih.gov A series of novel thiophene-arylamide compounds were designed based on the noncovalent DprE1 inhibitor, TCA1. nih.govacs.org Structural analysis shows that the thiophene moiety of these inhibitors binds deep within the active site of DprE1, engaging in hydrophobic and van der Waals interactions. nih.govacs.org A key hydrogen bond is formed between the thiophene ring and the His132 residue of the enzyme. nih.govacs.org Systematic optimization of this scaffold led to compounds with potent antimycobacterial activity and low cytotoxicity. acs.org For example, compounds 23j , 24f , and 25b from one study showed potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. acs.org

Tyrosine Kinases: Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of these kinases is often implicated in cancer. Several studies have highlighted the potential of thiophene-acetamide derivatives as tyrosine kinase inhibitors.

EGFR/HER2: A series of thiophene-based compounds were synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com The compound 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a ) was found to be a highly potent inhibitor, with IC₅₀ values of 0.47 nM against EGFR and 0.14 nM against HER2. mdpi.com

VEGFR-2: Thiazolidine-2,4-dione derivatives incorporating a thiophen-2-ylmethylene group have been designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. rsc.org The acetamide linker in these compounds was found to be crucial for high affinity towards the VEGFR-2 enzyme. rsc.org Compounds 4g and 5g from this series showed potent inhibition of VEGFR-2, with IC₅₀ values of 0.083 μM and 0.080 μM, respectively, which is comparable to the standard drug sorafenib. rsc.org

BMX/BTK: In a study aimed at developing selective chemical probes, a derivative of thiophen-2-yl acetamide, N-(3-(5-(2-(thiophen-2-yl)acetamido)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)acrylamide (12i ), was identified as a potent covalent dual inhibitor of Bone Marrow tyrosine kinase on chromosome X (BMX) and Bruton's tyrosine kinase (BTK). nih.gov Compound 12c from this series showed high inhibitory activity for BMX with an IC₅₀ of 1 nM. nih.gov

FLT3: Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov The 2-morpholinoacetamido derivative 10a showed the highest FLT3 inhibitory activity among the tested compounds in one study. nih.gov In another study, compound 5 , an ethyl carboxylate derivative, exhibited the highest inhibitory activity against FLT3. mdpi.com

Table 1: Enzyme Inhibition by this compound Scaffolds and Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 2-{4-hydroxy-2-[(2-hydroxybenzylidene)hydrazono]-2,5-dihydrothiazol-5-yl}-N-(3-trifluoromethylphenyl)acetamide (5) | Human Thymidylate Synthase (hTS) | Kᵢ = 1.3 μM | acs.org |

| N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-l-glutamic acid (2) | Human Thymidylate Synthase (hTS) | IC₅₀ = 54 nM | acs.org |

| N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-l-glutamic acid (2) | Human Dihydrofolate Reductase (hDHFR) | IC₅₀ = 19 nM | acs.org |

| Thiophene-arylamide Derivatives (e.g., 23j, 24f, 25b) | DprE1 | Potent activity against M. tuberculosis | acs.org |

| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a) | EGFR | IC₅₀ = 0.47 nM | mdpi.com |

| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a) | HER2 | IC₅₀ = 0.14 nM | mdpi.com |

| Thiazolidine-2,4-dione derivative (4g) | VEGFR-2 | IC₅₀ = 0.083 μM | rsc.org |

| Thiazolidine-2,4-dione derivative (5g) | VEGFR-2 | IC₅₀ = 0.080 μM | rsc.org |

| N-(3-(5-(2-(thiophen-2-yl)acetamido)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)acrylamide derivative (12c) | BMX Tyrosine Kinase | IC₅₀ = 1 nM | nih.gov |

Beyond direct enzyme inhibition, this compound derivatives can modulate cellular functions by interacting with various receptors and signaling pathways. smolecule.com For instance, N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide is thought to influence cell signaling by interacting with receptors or regulatory proteins. Similarly, 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide has been shown to bind to specific receptors involved in inflammatory processes. smolecule.com

A notable example is the action of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide, which has been shown to disrupt bacterial biofilm formation by inhibiting Rel Mtb, a crucial enzyme in the stringent response pathway of Mycobacterium tuberculosis. vulcanchem.com This pathway is a key stress response mechanism in bacteria, and its inhibition represents a significant antibacterial strategy. The structural features of these compounds, such as the acetamide linker, provide conformational flexibility, allowing them to adapt to diverse binding sites on their targets. vulcanchem.com

Cellular and Subcellular Effects

The molecular interactions of this compound derivatives translate into observable effects at the cellular and subcellular levels, including the modulation of cell growth, induction of programmed cell death, and alteration of membrane properties.

A significant body of research has focused on the anti-proliferative effects of thiophene-acetamide scaffolds, particularly in the context of cancer. Thiazole derivatives containing this scaffold have been shown to inhibit cell proliferation. evitachem.com For example, 2-(1H-Indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exhibited dose-dependent cytotoxicity against HeLa cancer cells with an IC₅₀ value of 18.7 µM. vulcanchem.com

Derivatives of thieno[2,3-d]pyrimidine also demonstrate significant cytotoxic effects. mdpi.com In one study, compound 8 showed a more potent cytotoxic effect against MCF-7 (breast cancer) and HepG-2 (liver cancer) cells than the reference standard, with IC₅₀ values of 4.132 µM and 3.3 µM, respectively. mdpi.com Similarly, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown potent anti-proliferative activity, with compound 5r being particularly effective against HepG2 cells (IC₅₀ = 10.56 µM). nih.gov

Table 2: Anti-Proliferative Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(1H-Indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide | HeLa (Cervical Cancer) | 18.7 µM | vulcanchem.com |

| Thieno[2,3-d]pyrimidine derivative (8) | MCF-7 (Breast Cancer) | 4.132 µM | mdpi.com |

| Thieno[2,3-d]pyrimidine derivative (8) | HepG-2 (Liver Cancer) | 3.3 µM | mdpi.com |

| N-substituted 2-oxoacetamide (B1243867) derivative (5r) | HepG2 (Liver Cancer) | 10.56 µM | nih.gov |

| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a) | H1299 (Lung Cancer) | 12.5 nM | mdpi.com |

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a primary goal of many anticancer therapies. Several this compound derivatives have been shown to trigger apoptosis in cancer cells.

The cytotoxic effect of 2-(1H-Indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide in HeLa cells is linked to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. vulcanchem.com Another study involving N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives found that compound 5r induced apoptosis in HepG2 cells. nih.gov Mechanistic investigations revealed that this induction was time- and dose-dependent, involving the cleavage of poly ADP-ribose polymerase (PARP) and a dose-dependent increase in caspase-3 and caspase-8 activity, indicating that the apoptosis is caspase-8-dependent. nih.gov

Furthermore, certain thieno[2,3-d]pyrimidine derivatives have been found to induce significant early apoptosis in both HT-29 (colon cancer) and HepG-2 cells. mdpi.com For instance, compound 8 induced early apoptosis in 74.9% of treated HT-29 cells. mdpi.com Some compounds in this class were also found to induce autophagy, another form of programmed cell death. mdpi.comsmolecule.com

The cell membrane acts as a selective barrier, and its integrity is vital for cell survival. wordpress.com The physicochemical properties of this compound derivatives can influence their ability to interact with and cross cell membranes. The hydrophobic nature of the thiophene ring is a key factor in this process.

The thiophene-benzyl group in 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is thought to have a planar configuration that facilitates its insertion into lipid bilayers, potentially disrupting membrane integrity. vulcanchem.com Solvents can also increase membrane permeability by dissolving the phospholipids (B1166683) that form the bilayer. studymind.co.uk The disruption of the plasma membrane of a target organism is a known mechanism of action for certain antimicrobial agents. ebi.ac.uknih.gov The hydrophobic character of some thiophene-containing compounds may contribute to the disruption of cell membrane integrity, representing a potential mechanism for their biological activity. evitachem.com

Interference with Nucleic Acid Metabolism (e.g., DNA Base Interactions, DNA Synthesis)

Derivatives of this compound have demonstrated the potential to interfere with nucleic acid metabolism, a critical pathway for cell survival and proliferation. This interference can occur through various mechanisms, including direct interactions with DNA bases and the inhibition of enzymes essential for DNA synthesis.

Computational studies have been employed to understand the interactions between these compounds and DNA bases. For instance, the electrophilicity-based charge transfer method has been used to examine the potential interactions between a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, and DNA bases like guanine, thymine, adenine, and cytosine. acs.orgnih.gov This suggests that the electronic properties of the thiophene and acetamide moieties can facilitate non-covalent interactions with the fundamental components of DNA.

Furthermore, some benzimidazole-containing derivatives have been shown to inhibit topoisomerases, which are enzymes crucial for managing the topological state of DNA during replication. evitachem.com By inhibiting these enzymes, the compounds can disrupt the DNA replication process, leading to cell cycle arrest and apoptosis. This mechanism is a key strategy in the development of anticancer agents.

Disruption of Cell Wall Synthesis

The disruption of cell wall synthesis is a well-established mechanism for antimicrobial agents. While direct evidence for this compound itself is limited, related heterocyclic compounds containing a thiophene moiety have been implicated in this process. For example, some isoxazole (B147169) and thiazole derivatives are known to exhibit antimicrobial properties by interfering with bacterial cell wall synthesis. evitachem.comevitachem.com The structural similarities suggest that this compound derivatives could be designed to target enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. libretexts.org This would lead to a compromised cell wall, making the bacteria susceptible to osmotic lysis. libretexts.org

For instance, certain thiophene-arylamide derivatives have been identified as inhibitors of DprE1, an enzyme essential for the biosynthesis of the mycobacterial cell wall. acs.org This highlights the potential of the thiophene scaffold in developing novel antibacterial agents that target cell wall integrity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds by systematically modifying different parts of the molecule.

Influence of Thiophene Ring Substitution Patterns on Biological Response

The substitution pattern on the thiophene ring plays a significant role in determining the biological activity of this compound derivatives. The position and nature of substituents can influence the compound's electronic properties, lipophilicity, and steric interactions with its biological target. nih.gov

For example, studies on thiophene-containing pyrrolidine-2,5-diones revealed that derivatives with a thiophene ring generally exhibit better anticancer activity against MCF-7 and HeLa cell lines compared to their phenyl ring counterparts. nih.gov This suggests that the sulfur atom in the thiophene ring may contribute to enhanced binding affinity with the target protein. nih.gov The position of substitution on the thiophene ring is also critical. For instance, the uncommon 3-position substitution in some analogs may lead to different π-stacking interactions compared to the more common 2-substituted analogs.

In a series of thiophene-2-carboxamide derivatives, the nature of the substituent at the 3-position significantly impacted their antioxidant and antibacterial activities. nih.gov Amino-substituted derivatives showed higher potency than hydroxyl or methyl-substituted ones, which was attributed to the presence of the amino group and the absence of an azo moiety. nih.gov

Table 1: Influence of Thiophene Ring Substitution on Biological Activity

| Base Compound | Substitution on Thiophene Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione | Thiophene vs. Phenyl | Thiophene derivatives showed better anticancer activity. | nih.gov |

| Thiophene-2-carboxamide | 3-Amino | Higher antioxidant and antibacterial activity. | nih.gov |

| Thiophene-2-carboxamide | 3-Hydroxy | Moderate antioxidant and antibacterial activity. | nih.gov |

| Thiophene-2-carboxamide | 3-Methyl | Lower antioxidant and antibacterial activity. | nih.gov |

Role of the Acetamide Linker in Molecular Recognition

The acetamide linker connecting the thiophene ring to other parts of the molecule is not merely a spacer but plays an active role in molecular recognition. It can participate in hydrogen bonding and other non-covalent interactions with the target protein, which is crucial for binding affinity and specificity. ontosight.aiontosight.ai

In a study of thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors, the acetamide linker was found to occupy the same groove as the urea (B33335) linker of the known inhibitor sorafenib, indicating its essential role in binding to the enzyme. rsc.org The carbonyl group and the NH group of the acetamide linker can act as hydrogen bond acceptors and donors, respectively, forming key interactions with amino acid residues in the active site. rsc.org For example, in one docked compound, the carbonyl group of the acetamide linker formed a hydrogen bond with Aspartate1046, while the NH group formed a hydrogen bond with Glutamate885. rsc.org

Impact of Additional Heterocyclic Moieties (e.g., Triazole, Benzothiazole (B30560), Pyrrolidinone, Isoxazole, Thiazolidine-2,4-diones) on Target Specificity

The incorporation of additional heterocyclic moieties into the this compound scaffold can significantly impact target specificity and biological activity. These moieties can introduce new interaction points, alter the physicochemical properties of the molecule, and orient the molecule within the binding pocket of the target.

Triazole: The addition of a 1,2,4-triazole (B32235) ring to a benzothiazole scaffold has been shown to yield compounds with anti-inflammatory activity. For instance, N-(Benzothiazol-2-yl)-2-[(4-(4-fluorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio]acetamide was identified as a potent anti-inflammatory agent. rjptonline.org

Isoxazole: Isoxazole derivatives, when combined with a thiophene ring, have shown potential as antimicrobial and anticancer agents. evitachem.comresearchgate.netnih.gov The isoxazole ring can act as a bioisostere for other functional groups and contribute to the rigidity and planarity of the molecule, which can influence its interaction with biological targets. evitachem.comresearchgate.net

Thiazolidine-2,4-diones (TZDs): TZD derivatives are well-known for their antidiabetic activity, but they also exhibit anticancer and antimicrobial properties. nih.govresearchgate.netnih.gov When incorporated into a this compound scaffold, the TZD ring can interact with various targets, including peroxisome proliferator-activated receptors (PPARs) and tyrosine kinases. rsc.orgnih.govresearchgate.net The substitution at the 5-position of the TZD ring with a thiophene-methylene group has been explored in the design of new anticancer agents. rsc.orgnih.gov

Table 2: Impact of Additional Heterocyclic Moieties on Biological Activity

| Heterocyclic Moiety | Observed Biological Activity | Reference |

|---|---|---|

| Triazole | Anti-inflammatory | rjptonline.org |

| Benzothiazole | Antimicrobial, Anti-inflammatory, Anticancer | ontosight.airjptonline.orgnih.govresearchgate.net |

| Pyrrolidinone | Antibacterial | rdd.edu.iq |

| Isoxazole | Antimicrobial, Anticancer | evitachem.comresearchgate.netnih.gov |

| Thiazolidine-2,4-dione | Antidiabetic, Anticancer, Antimicrobial | rsc.orgnih.govresearchgate.netnih.govresearchgate.net |

Future Research Trajectories for 2 Thiophen 3 Yl Acetamide in Academic Discovery

Development of Advanced Synthetic Methodologies for Complex Derivatives

The future synthesis of 2-(Thiophen-3-yl)acetamide derivatives will increasingly rely on advanced methodologies that offer greater efficiency, complexity, and sustainability compared to conventional techniques. Research will likely focus on the development and application of novel synthetic strategies to access a broader chemical space of complex derivatives.

Key areas of development include:

Metal-Free and Catalytic Approaches: To enhance the sustainability of synthesis, metal-free methodologies are gaining prominence. nih.gov These approaches often use elemental sulfur or potassium sulfide (B99878) as the sulfur source under controlled conditions to avoid metal toxicity. nih.gov Concurrently, the use of novel catalysts, such as copper(I) for regioselective synthesis from haloalkynes or rhodium for other specific transformations, will enable the construction of previously inaccessible thiophene-based structures. nih.gov

Flow Chemistry and Automation: The integration of flow chemistry will permit precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Automated synthesis platforms can accelerate the production and purification of derivative libraries, facilitating high-throughput screening efforts.